molecular formula C28H26N4OP+ B10786049 MitoA

MitoA

Cat. No.: B10786049
M. Wt: 465.5 g/mol
InChI Key: JFINWZMJGWBEGN-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is particularly significant in the study of mitochondrial biology and oxidative stress.

Preparation Methods

Synthetic Routes and Reaction Conditions

MitoA is synthesized through a series of chemical reactions involving the coupling of a triphenylphosphonium cation with an aryl azide moiety . The synthetic route typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, purification steps, and ensuring the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

MitoA primarily undergoes substitution reactions, particularly with hydrogen sulfide (H₂S).

Common Reagents and Conditions

Major Products

The major product formed from the reaction of this compound with hydrogen sulfide is MitoN, an aryl amine . This product is used to assess changes in mitochondrial H₂S levels.

Mechanism of Action

Properties

Molecular Formula

C28H26N4OP+

Molecular Weight

465.5 g/mol

IUPAC Name

3-[(4-azidobenzoyl)amino]propyl-triphenylphosphanium

InChI

InChI=1S/C28H25N4OP/c29-32-31-24-19-17-23(18-20-24)28(33)30-21-10-22-34(25-11-4-1-5-12-25,26-13-6-2-7-14-26)27-15-8-3-9-16-27/h1-9,11-20H,10,21-22H2/p+1

InChI Key

JFINWZMJGWBEGN-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCNC(=O)C2=CC=C(C=C2)N=[N+]=[N-])(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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